molecular formula C10H8Cl2N6S B5588471 3-[(2,4-dichlorobenzyl)sulfanyl]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine

3-[(2,4-dichlorobenzyl)sulfanyl]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine

Cat. No.: B5588471
M. Wt: 315.2 g/mol
InChI Key: ARKDESHUPGHYHG-UHFFFAOYSA-N
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Description

3-[(2,4-dichlorobenzyl)sulfanyl]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a dichlorobenzyl group attached to a sulfanyl group, which is further connected to a triazolo-triazole ring system. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-dichlorobenzyl)sulfanyl]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide under basic conditions.

    Introduction of the dichlorobenzyl group: This step involves the nucleophilic substitution reaction of the triazole intermediate with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the sulfanyl linkage: The final step involves the reaction of the dichlorobenzyl-substituted triazole with thiourea under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(2,4-dichlorobenzyl)sulfanyl]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the triazole ring, using reducing agents like sodium borohydride.

    Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

3-[(2,4-dichlorobenzyl)sulfanyl]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Medicine: Explored for its potential use in the treatment of various diseases, including cancer and infectious diseases, due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(2,4-dichlorobenzyl)sulfanyl]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit bacterial enzymes involved in cell wall synthesis, leading to antimicrobial effects.

    Pathways Involved: The compound can interfere with cellular pathways such as DNA replication and protein synthesis, leading to cell death in microorganisms or cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichlorobenzyl alcohol: Shares the dichlorobenzyl group but lacks the triazole ring.

    7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole: Shares the triazole ring system but lacks the dichlorobenzyl and sulfanyl groups.

Uniqueness

    Structural Uniqueness: The combination of the dichlorobenzyl group, sulfanyl linkage, and triazole ring system makes 3-[(2,4-dichlorobenzyl)sulfanyl]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine unique compared to other compounds.

    Biological Activity: The presence of both the dichlorobenzyl and triazole moieties contributes to its potent biological activity, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-[(2,4-dichlorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N6S/c11-7-2-1-6(8(12)3-7)4-19-10-16-15-9-17(13)5-14-18(9)10/h1-3,5H,4,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARKDESHUPGHYHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CSC2=NN=C3N2N=CN3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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